2-Bromo-4-(trifluoromethyl)phenylboronic acid
Overview
Description
“2-Bromo-4-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound. It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H5BBrF3O2 . The InChI code is 1S/C7H5BBrF3O2/c9-6-3-4 (7 (10,11)12)1-2-5 (6)8 (13)14/h1-3,13-14H .Chemical Reactions Analysis
“this compound” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . It can also participate in palladium-catalyzed direct arylation reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 268.83 . It is a solid at room temperature . The density is 1.8±0.1 g/cm^3 .Scientific Research Applications
Catalyst in Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is particularly useful in α-dipeptide synthesis. The ortho-substituent of the boronic acid plays a crucial role in accelerating the amidation process by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Gene Transfection Applications
Phenylboronic acid-modified polyethylenimine (PEI), created by reacting PEI with 4-(bromomethyl)phenylboronic acid, shows significantly enhanced efficiency for gene delivery compared to unmodified PEI. The boronic acid groups covalently incorporated into PEI improve DNA condensation ability and facilitate cell uptake due to interaction with cellular ligands (Peng, Chen, Zhong, & Zhuo, 2010).
Gas Chromatography Applications
In gas chromatography (GC), substituted phenylboronic acids, including 2,4-dichlorophenylboronic acid and 3,5 bis(trifluoromethyl) phenylboronic acid, are compared as derivatizing reagents for halides. These compounds show potential for quantitative determination of halides like chloride, bromide, and iodide (Yazdi & Stephen, 1992).
Photophysical Properties Enhancement
4-Substituted phenylboronic acids, including bromo and iodo substituents, are found to have synergistic effects in the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. These combinations enhance signal to background ratio in luminol-peroxide assays (Kricka & Ji, 1997).
Suzuki Cross-Coupling Reactions
Phenylboronic acids, including 2-bromo-5-pyridylboronic acid and related compounds, are synthesized and used in palladium-catalyzed cross-coupling reactions with heteroaryl bromides to yield novel heteroarylpyridine derivatives. These reactions demonstrate the utility of phenylboronic acids in creating complex organic molecules (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is also known to prevent the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is used as a reactant in various reactions , suggesting that its bioavailability may depend on the specific conditions of these reactions.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions .
Safety and Hazards
Properties
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPVTIMXOLNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660322 | |
Record name | [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959997-88-7 | |
Record name | [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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